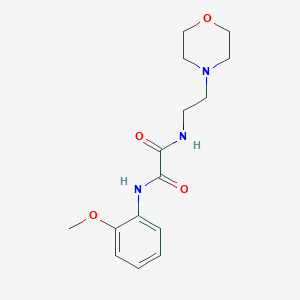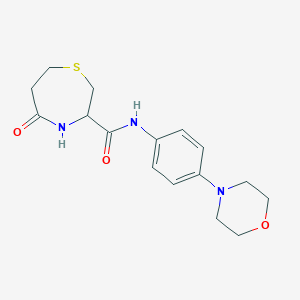![molecular formula C22H16Cl2N4OS B2726761 3-[2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrimidin-4-yl]-1-(4-methylphenyl)pyridazin-4-one CAS No. 478077-67-7](/img/structure/B2726761.png)
3-[2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrimidin-4-yl]-1-(4-methylphenyl)pyridazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyrimidine ring, a pyridazine ring, and a dichlorophenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound contains a pyrimidine ring and a pyridazine ring, both of which are aromatic and contribute to the stability of the molecule. The dichlorophenyl group is an electron-withdrawing group, which could affect the reactivity of the molecule .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar structures often undergo reactions at the aromatic rings or at the functional groups attached to these rings .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and functional groups present. For example, the presence of the dichlorophenyl group could increase the compound’s lipophilicity .Applications De Recherche Scientifique
Pyridazinone Compounds
Pyridazinone derivatives, including compounds structurally similar to "3-[2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrimidin-4-yl]-1-(4-methylphenyl)pyridazin-4-one," have been identified as potent and selective inhibitors of COX-2. These compounds show significant anti-inflammatory potency, improved aqueous solubility, and enhanced gastric safety compared to known COX-2 inhibitors like celecoxib and rofecoxib. Their ability to reduce prostaglandin E2 production, edema, and nociception, alongside significant reductions in bone loss and soft tissue destruction, positions them as promising candidates for treating pain and inflammation associated with arthritis (Asif, 2016).
Pyrimidine Derivatives
Pyrimidine derivatives are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The development of substituted pyrimidine derivatives through one-pot multicomponent reactions using diverse catalysts has been a significant area of research. These derivatives have wide applicability, including their role as intermediates in synthesizing biologically active molecules, highlighting the importance of pyrimidine scaffolds in drug discovery and development (Parmar, Vala, & Patel, 2023).
Optoelectronic Applications
Research into quinazolines and pyrimidines, which share some structural similarities with the compound of interest, has extended into the field of optoelectronics. These compounds, when incorporated into π-extended conjugated systems, have been found valuable for creating novel optoelectronic materials. Their application in luminescent small molecules, photoelectric conversion elements, and organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, showcases their potential in advancing optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidin-4-yl]-1-(4-methylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4OS/c1-14-2-6-17(7-3-14)28-11-9-20(29)21(27-28)19-8-10-25-22(26-19)30-13-15-4-5-16(23)12-18(15)24/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIFVURJWVUCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NC=C3)SCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]](/img/structure/B2726679.png)

![6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2726684.png)


![N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2726689.png)
![6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2726690.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone](/img/structure/B2726691.png)

![(E)-N-allyl-2-amino-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2726694.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2726696.png)
![6-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2726697.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2726698.png)

